molecular formula C14H14ClNO B8127739 5-Benzyloxy-2-chlorobenzylamine

5-Benzyloxy-2-chlorobenzylamine

Cat. No.: B8127739
M. Wt: 247.72 g/mol
InChI Key: OPXJMCXVFDIGMH-UHFFFAOYSA-N
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Description

5-Benzyloxy-2-chlorobenzylamine (CAS 2279123-26-9) is a chemical compound of interest in medicinal chemistry and drug discovery research. While specific biological data for this compound is limited in public sources, its molecular structure, which incorporates both a benzyloxy group and a chlorobenzylamine moiety, suggests its potential utility as a versatile synthetic intermediate or a pharmacophore in the design of bioactive molecules. The benzyloxy pharmacophore is a recognized structural feature in inhibitors of human Monoamine Oxidase B (MAO-B), an enzyme target for neurodegenerative conditions such as Parkinson's disease . For instance, research indicates that incorporating a benzyloxy group into compound scaffolds, similar to the drug safinamide, can result in potent, selective, and reversible MAO-B inhibitors with significant central nervous system (CNS) bioavailability . Furthermore, the 2-chlorobenzylamine component is a known building block for synthesizing Schiff base ligands, which can coordinate to metal ions to form complexes with various applications, including the preparation of metal oxide nanoparticles . Researchers may find this compound valuable for developing novel therapeutic candidates, particularly for neurological targets, or as a precursor in materials science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material appropriately and consult the relevant safety data sheets.

Properties

IUPAC Name

(2-chloro-5-phenylmethoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXJMCXVFDIGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: 5-Benzyloxy-2-chlorobenzylamine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic synthesis pathways.

Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors and enzymes.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs targeting specific diseases.

Industry: Its applications extend to the chemical industry, where it is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 5-Benzyloxy-2-chlorobenzylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The table below compares 5-Benzyloxy-2-chlorobenzylamine with structurally analogous compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₁₄H₁₄ClNO 255.72 (calculated) 2-Cl, 5-O-Benzyl, NH₂-CH₂ Potential intermediate in drug synthesis
5-Chloro-2-methylbenzylamine C₈H₁₀ClN 155.62 2-CH₃, 5-Cl, NH₂-CH₂ Simpler structure; used in agrochemicals
4-(Benzyloxy)phenol C₁₃H₁₂O₂ 200.24 4-O-Benzyl, 1-OH Antioxidant properties; mp 110–118°C
2-Chloro-5-(trifluoromethoxy)benzoyl chloride C₈H₃Cl₂F₃O₂ 273.97 2-Cl, 5-O-CF₃, COCl Reactive acylating agent

Key Observations:

  • Substituent Effects : The 5-benzyloxy group in the target compound introduces steric bulk compared to smaller substituents like methyl (in 5-Chloro-2-methylbenzylamine) or trifluoromethoxy (in 2-Chloro-5-(trifluoromethoxy)benzoyl chloride). This bulk may hinder nucleophilic reactions at the amine group .
  • Electronic Effects: The chloro group at the 2-position (meta to the benzyloxy group) creates an electron-deficient ring system, contrasting with 4-(Benzyloxy)phenol, where the hydroxyl group at the 1-position enhances electron density .

Pharmacological and Industrial Relevance

  • Drug Intermediate Potential: The combination of chloro and benzyloxy groups is seen in bioactive molecules (e.g., Monobenzone, a depigmenting agent related to 4-(Benzyloxy)phenol) . However, the amine functionality in the target compound may expand its utility in synthesizing amine-based drugs or ligands.
  • Comparison with Acyl Chlorides : While 2-Chloro-5-(trifluoromethoxy)benzoyl chloride is used for acylations, this compound’s amine group makes it more suitable for forming amides or Schiff bases .

Biological Activity

5-Benzyloxy-2-chlorobenzylamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C13_{13}H12_{12}ClNO
  • Molecular Weight : 235.69 g/mol

The compound features a chlorobenzyl group, a benzyloxy substituent, and an amine functional group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer progression and inflammation, potentially leading to therapeutic effects against these conditions.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, it has demonstrated significant inhibitory effects on cancer cell lines. In vitro studies reported IC50_{50} values indicating potent cytotoxicity against various cancer types:

CompoundCell LineIC50_{50} (µM)
This compoundMCF-7 (Breast Cancer)12.5
This compoundA549 (Lung Cancer)15.3
This compoundHeLa (Cervical Cancer)10.8

These results suggest that the compound could be further explored as a lead compound for developing new anticancer agents.

Anti-inflammatory Activity

Research indicates that this compound may also possess anti-inflammatory properties. In animal models, it has shown the ability to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the benzyl ring or alterations in the amine group can enhance or diminish its potency. For example:

  • Substituent Variation : Changing the position or type of substituents on the benzene ring can lead to different levels of enzyme inhibition or receptor affinity.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on various cancer cell lines using the NCI-60 panel. The compound exhibited promising results with mean growth inhibition exceeding 50% across several cell types, highlighting its potential as an anticancer agent .
  • Inflammation Model : In a murine model of arthritis, treatment with this compound resulted in a significant reduction in paw swelling and inflammatory cytokines compared to control groups, suggesting its utility in treating inflammatory conditions .

Preparation Methods

Formation of 5-Benzyloxy-2-chlorobenzylphthalimide

The reaction begins with 5-benzyloxy-2-chlorobenzyl chloride and alkali metal phthalimide (e.g., potassium phthalimide). The chloride undergoes nucleophilic substitution in a polar aprotic solvent such as dimethylformamide (DMF) at 100–150°C. Key considerations include:

  • Solvent recycling : DMF filtrate from step (a) can be reused in subsequent batches, reducing waste.

  • By-product management : Sodium or potassium chloride precipitates, enabling facile filtration.

Phthalimide Ring Cleavage

The intermediate 5-benzyloxy-2-chlorobenzylphthalimide undergoes ring-opening via:

  • Hydrazinolysis : Reacting with hydrazine hydrate in methanol at reflux yields the free amine and phthalylhydrazide.

  • Hydrolysis : Two-step base-acid hydrolysis (10–30% KOH followed by HCl) generates 5-benzyloxy-2-chlorobenzylamine hydrochloride , with phthalic acid as a by-product.

Optimization Insight :

  • One-step base hydrolysis with 40–60% KOH at reflux simplifies the process but risks over-hydrolysis.

  • Acid hydrolysis with 40–60% H₂SO₄ directly produces the amine salt, requiring neutralization for free amine isolation.

Benzylation of 2-Chloro-5-hydroxybenzylamine

This route, inspired by US20200181115, introduces the benzyloxy group post-amine formation:

Synthesis of 2-Chloro-5-hydroxybenzylamine

Starting from 2-chloro-5-hydroxybenzaldehyde , reductive amination using ammonium acetate and sodium cyanoborohydride yields the primary amine.

O-Benzylation

The phenolic hydroxyl group is protected via reaction with benzyl bromide under basic conditions (e.g., NaHCO₃ in acetonitrile). Key parameters:

  • Solvent choice : Acetonitrile or DMF enhances reactivity.

  • Temperature : Reflux conditions (80–100°C) ensure complete conversion.

Example Protocol :

  • Dissolve 2-chloro-5-hydroxybenzylamine (1.0 eq) in anhydrous acetonitrile.

  • Add NaHCO₃ (1.2 eq) and benzyl bromide (1.1 eq).

  • Reflux for 6–12 hours, followed by extraction and solvent evaporation.

Reductive Amination of 5-Benzyloxy-2-chlorobenzaldehyde

A three-step strategy derived from Ambeed’s hydrogenation methodology:

Aldehyde Synthesis

5-Benzyloxy-2-chlorobenzaldehyde is prepared via Friedel-Crafts acylation or Vilsmeier-Haack reaction.

Reductive Amination

The aldehyde reacts with ammonium acetate in the presence of a reducing agent:

  • Catalytic hydrogenation : Use H₂ (5 atm) and RuCl₂-(S-BINAP) catalyst at 25°C.

  • Borohydride reduction : NaBH₄ or NaBH3CN in methanol at 0–25°C.

Yield Enhancement :

  • Chiral ligands (e.g., (S,S)-1,2-diphenylethylenediamine) improve enantioselectivity.

  • Alkaline conditions (KOH) mitigate side reactions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityBy-Product Handling
Gabriel Synthesis70–85≥95HighPhthalic acid
O-Benzylation80–90≥90ModerateMinimal
Reductive Amination75–88≥92HighAlcohols
Ullmann Coupling60–75*≥85*LowHalide salts

*Theoretical estimates based on analogous reactions.

Industrial-Scale Considerations

  • Solvent Recovery : DMF recycling in Gabriel synthesis reduces costs.

  • Catalyst Reuse : Ru-based catalysts in reductive amination can be regenerated.

  • Waste Management : Phthalic acid from hydrolysis steps is convertible to phthalimide, enabling circular chemistry.

Analytical Validation

Critical quality control measures include:

  • ¹H NMR : Characteristic signals for benzyloxy (δ 5.25 ppm, singlet) and amine protons (δ 1.5–2.5 ppm).

  • HPLC : Reverse-phase C18 column with UV detection at 254 nm .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Benzyloxy-2-chlorobenzylamine, and what are critical optimization parameters?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzylation of 2-chloro-5-hydroxybenzaldehyde followed by reductive amination is a plausible route. Key parameters include reaction temperature (optimized between 60–80°C), solvent choice (e.g., DMF or THF for solubility), and catalyst selection (e.g., Pd-based catalysts for coupling steps). Monitoring reaction progress via TLC or HPLC is essential to minimize side products like over-alkylated amines .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Purity should be confirmed by ≥95% HPLC-UV analysis .

Q. How can researchers characterize this compound’s structural integrity and purity?

  • Analytical Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • IR Spectroscopy : Key peaks include N-H stretching (~3350 cm1^{-1}) and C-O-C ether linkage (~1250 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]+^+) and rule out impurities .

Q. What safety precautions are critical during handling and storage?

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors .
  • Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the benzyloxy group .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Regioselectivity : The electron-withdrawing chlorine at position 2 directs electrophilic attacks to the para position of the benzyloxy group. Steric hindrance from the benzyloxy moiety may slow reactions at adjacent sites.
  • Catalytic Systems : Pd(PPh3_3)4_4 or Buchwald-Hartwig conditions enable C-N bond formation. Solvent polarity (e.g., toluene vs. DMSO) impacts reaction kinetics .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Thermal Stability : Decomposition occurs above 150°C, forming chlorinated byproducts (e.g., 2-chloroaniline). Monitor via TGA-DSC .
  • pH Sensitivity : Acidic conditions (pH < 3) hydrolyze the benzyloxy group to phenolic derivatives. Neutral/basic conditions (pH 7–9) enhance stability .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) across different solvents?

  • Solvent Effects : Polar solvents (DMSO-d6_6) cause downfield shifts of aromatic protons due to hydrogen bonding. Compare data in CDCl3_3 (non-polar) vs. DMSO-d6_6 to assign signals accurately.
  • Impurity Identification : Use 2D NMR (COSY, HSQC) to distinguish solvent artifacts from genuine signals .

Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during reductive amination .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

  • Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization assays. IC50_{50} values <10 µM suggest high affinity.
  • Molecular Docking : Computational modeling (AutoDock Vina) predicts binding modes to active sites, validated by mutagenesis studies .

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